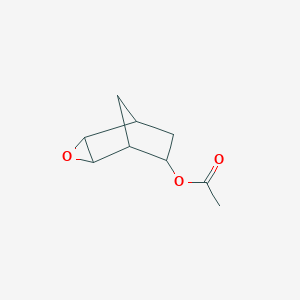

Acetic acid, 5,6-epoxynorbornan-2-yl ester

Description

Acetic acid, 5,6-epoxynorbornan-2-yl ester (CAS 78987-90-3), also known as 3-oxatricyclo[3.2.1.0²,⁴]octan-6-ol acetate, is a bicyclic epoxy ester with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol . Its structure features a norbornane backbone modified with an epoxy bridge (5,6-epoxy) and an acetyloxy group at the 2-position. This compound is characterized by its topological polar surface area (TPSA) of 35.5 Ų and XLogP3 value of 1.1, indicating moderate hydrophobicity . The bicyclic framework and epoxy group contribute to its unique reactivity, making it a subject of interest in synthetic organic chemistry and materials science.

Properties

CAS No. |

78987-90-3 |

|---|---|

Molecular Formula |

C9H12O3 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

3-oxatricyclo[3.2.1.02,4]octan-6-yl acetate |

InChI |

InChI=1S/C9H12O3/c1-4(10)11-7-3-5-2-6(7)9-8(5)12-9/h5-9H,2-3H2,1H3 |

InChI Key |

MZVAVYNBLGDYCB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CC2CC1C3C2O3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 5,6-epoxynorbornan-2-yl ester typically involves the reaction of acetic acid with 5,6-epoxynorbornan-2-ol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired ester in high purity.

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The strained epoxide group undergoes nucleophilic attack under acidic or basic conditions, enabling diverse transformations:

Mechanistic Highlights :

-

Acid-catalyzed ring-opening involves initial protonation of the epoxide oxygen, followed by nucleophilic attack (e.g., water) at the less substituted carbon due to partial carbocation character .

-

Base-mediated reactions favor attack at the more electrophilic carbon (determined by ring strain and substituents) .

Ester Functional Group Reactivity

The acetate ester participates in classic nucleophilic acyl substitution reactions:

Hydrolysis

| Condition | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic (HCl, H₂O) | H₂SO₄ | Carboxylic acid | 85–90% | |

| Basic (NaOH, H₂O) | NaOH | Carboxylate salt | >95% |

Mechanism :

-

Acid-catalyzed hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by water. Subsequent collapse of the tetrahedral intermediate releases acetic acid and the alcohol (norbornanol derivative) .

-

Saponification : Deprotonation by hydroxide forms a carboxylate, irreversibly driving the reaction forward .

Transesterification

Reaction with excess alcohols (e.g., methanol, ethanol) under acid catalysis yields substituted esters:

textC₉H₁₂O₃ + ROH → C₉H₁₁O₃R + CH₃COOH

Conditions :

Decarboxylation and Tautomerization

Under thermal conditions (>150°C), the ester undergoes decarboxylation to form an enol intermediate, which tautomerizes to a ketone:

textC₉H₁₂O₃ → C₈H₁₀O₂ (enol) → C₈H₁₀O₂ (keto form)

Key Factors :

-

Reaction efficiency depends on steric hindrance from the norbornane framework .

-

Decarboxylation is accelerated by electron-withdrawing groups adjacent to the carbonyl .

Interaction with Biological Macromolecules

The compound’s epoxide and ester groups enable covalent interactions with proteins and nucleic acids:

-

Epoxide-DNA adducts : Formed via alkylation of guanine residues, studied for mutagenic potential .

-

Enzyme inhibition : Epoxide reactivity disrupts active-site nucleophiles (e.g., serine proteases) .

Comparative Reactivity with Structural Analogs

Scientific Research Applications

Acetic acid, 5,6-epoxynorbornan-2-yl ester has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving esters and epoxides.

Medicine: Research into potential pharmaceutical applications, such as drug delivery systems or as intermediates in the synthesis of active pharmaceutical ingredients.

Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid, 5,6-epoxynorbornan-2-yl ester involves its reactivity due to the presence of both the ester and epoxide functional groups. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, while the epoxide group can participate in ring-opening reactions. These reactions can be catalyzed by acids, bases, or enzymes, leading to various products depending on the reaction conditions.

Comparison with Similar Compounds

Structural Analogs

Key Observations :

- The norbornane epoxy ester’s bicyclic rigidity distinguishes it from linear esters (e.g., cinnamyl acetate) and retinoid derivatives (e.g., 5,6-epoxyretinoic acid).

- Unlike diacetates (e.g., bicyclo[2.2.1]heptane-2,7-diyl diacetate), the epoxy group in the target compound introduces ring strain , enhancing reactivity in ring-opening reactions .

Functional Group Comparison

Key Observations :

- The target compound’s epoxy-acetate hybrid allows dual reactivity (e.g., ester hydrolysis and epoxy ring-opening), unlike simple esters or chlorinated phenoxy esters, which exhibit single-mode reactivity .

Key Observations :

- While 5,6-epoxyretinoic acid shows ROS-modulating activity , the target compound’s bioactivity remains underexplored, highlighting a gap for future research.

Physical Properties

| Property | This compound | Acetic Acid (Parent Compound) |

|---|---|---|

| Viscosity (30°C) | Not reported | 1.037 mPa·s |

| Boiling Point | Not reported | 118°C (pure acetic acid) |

| Polar Surface Area | 35.5 Ų | 37.3 Ų (acetic acid) |

Key Observations :

- The esterification of acetic acid reduces polarity slightly, as seen in the TPSA comparison .

Biological Activity

Acetic acid, 5,6-epoxynorbornan-2-yl ester is a compound of interest in various biological and pharmacological studies due to its potential therapeutic properties. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure which includes an acetic acid moiety attached to a 5,6-epoxynorbornane framework. This structural arrangement is pivotal for its biological activity.

Biological Activity Overview

1. Antimicrobial Activity

Research has indicated that derivatives of acetic acid exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown that they can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

2. Anticancer Properties

Acetic acid esters have been explored for their anticancer potential. Compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines. Notably, the ability to induce apoptosis in malignant cells without harming normal cells has been a focal point in recent studies.

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of related compounds demonstrated that certain esters derived from acetic acid significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The study utilized disc diffusion methods to evaluate the efficacy of these compounds against standard bacterial strains.

Case Study 2: Anticancer Activity

In vitro assays revealed that acetic acid esters could induce cell cycle arrest in the G2/M phase in cancer cell lines such as HeLa and MCF-7. The induction of apoptosis was confirmed through flow cytometry analysis, showcasing the compound's potential as a chemotherapeutic agent.

The biological activities of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption: Similar compounds have been shown to integrate into microbial membranes, leading to increased permeability and eventual cell death.

- Apoptosis Induction: The compound may activate intrinsic apoptotic pathways in cancer cells through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.